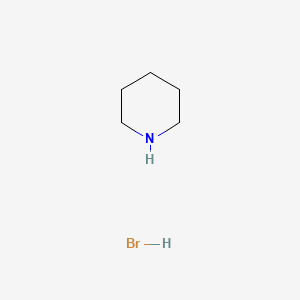

bromhydrate de pipéridine

Vue d'ensemble

Description

piperidine hydrobromide is a chemical compound derived from piperidine, a six-membered heterocyclic amine. Piperidine itself is a colorless liquid with a characteristic amine odor and is widely used as a building block in organic synthesis. piperidine hydrobromide is the hydrobromide salt form of piperidine, which enhances its solubility and stability for various applications.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anticancer Properties

Piperidine derivatives exhibit potential anticancer activities against various types of cancer, including breast, prostate, colon, lung, and ovarian cancers. Research indicates that piperidine can modulate critical signaling pathways involved in cancer progression, such as STAT-3 and NF-κB .

1.2 Analgesics

Certain piperidine derivatives are utilized as analgesics. For instance, meperidine is a well-known piperidine derivative used for pain management. Piperidine hydrobromide can serve as a precursor in synthesizing these analgesic compounds .

1.3 Antipsychotic Medications

Piperidine derivatives like fluspirilene and haloperidol are employed in treating schizophrenia and other psychotic disorders. The structural features of piperidine enhance the pharmacological efficacy of these medications .

1.4 Antiviral Applications

Recent studies have suggested that piperidine derivatives may possess antiviral properties, making them candidates for developing antiviral drugs .

Agrochemical Applications

Piperidine derivatives are also significant in agrochemicals, particularly as insecticides and pesticides. Their biological activity against pests makes them valuable in agricultural practices .

Chemical Intermediates

Piperidine hydrobromide serves as an important intermediate in synthesizing various organic compounds across different industries. Its role as a building block in organic synthesis is crucial for developing pharmaceuticals and specialty chemicals .

Materials Science

In materials science, piperidine derivatives are used in producing rubber accelerators, which enhance the vulcanization process of rubber products . This application underlines the versatility of piperidine compounds beyond pharmaceuticals.

Data Table: Applications of Piperidine Hydrobromide

| Application Area | Specific Uses | Examples |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Breast cancer treatments |

| Analgesics | Meperidine | |

| Antipsychotics | Fluspirilene, Haloperidol | |

| Antivirals | Research on antiviral properties | |

| Agrochemicals | Insecticides | Development of pest control agents |

| Chemical Intermediates | Organic synthesis | Precursor for various drug formulations |

| Materials Science | Rubber production | Rubber accelerators |

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that piperidine derivatives could inhibit cancer cell proliferation through the regulation of apoptotic pathways. The research highlighted the efficacy of piperidine-based compounds in combination therapies for enhanced anticancer effects .

Case Study 2: Synthesis of Analgesics

Research involving the synthesis of meperidine from piperidine hydrobromide showcased an efficient method for producing potent analgesics. This study emphasized the role of piperidine hydrobromide as a versatile precursor in pharmaceutical chemistry .

Case Study 3: Agrochemical Development

The development of a new class of insecticides based on piperidine derivatives illustrated their potential to replace traditional pesticides with more environmentally friendly options while maintaining efficacy against target pests .

Mécanisme D'action

Target of Action

Piperidine hydrobromide, a derivative of piperidine, has been found to interact with various targets. One of the primary targets is the sigma receptor 1 (S1R), a protein involved in a large array of biological functions . Piperidine-based compounds have shown high affinity towards S1R .

Mode of Action

The interaction of piperidine hydrobromide with its targets leads to various changes at the molecular level. For instance, when interacting with S1R, it acts as an agonist . This means it binds to the receptor and activates it, triggering a biological response.

Biochemical Pathways

Piperidine hydrobromide affects multiple signaling pathways. For instance, it has been found to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These pathways are crucial for various biological functions, including cell growth, inflammation, and apoptosis .

Result of Action

The molecular and cellular effects of piperidine hydrobromide’s action are diverse. It has been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . Furthermore, it can lead to the release of cytochrome c from mitochondria to the cytoplasm, activating caspase systems and inducing apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of piperidine hydrobromide can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s known that factors such as pH, temperature, and presence of other compounds can affect the action of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

piperidine hydrobromide can be synthesized through several methods. One common approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then reacted with hydrobromic acid to form piperidine, hydrobromide . Another method involves the reduction of pyridine using sodium in ethanol, followed by treatment with hydrobromic acid .

Industrial Production Methods

Industrial production of piperidine, hydrobromide typically follows the hydrogenation route due to its efficiency and scalability. The process involves continuous hydrogenation of pyridine in the presence of a catalyst, followed by the addition of hydrobromic acid to obtain the hydrobromide salt .

Analyse Des Réactions Chimiques

Types of Reactions

piperidine hydrobromide undergoes various chemical reactions, including:

Oxidation: Piperidine can be oxidized to form piperidone, a key intermediate in the synthesis of pharmaceuticals.

Reduction: Reduction reactions can convert piperidine derivatives into more saturated compounds.

Substitution: piperidine hydrobromide can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles .Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Typical nucleophiles include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Piperidone

Reduction: Saturated piperidine derivatives

Substitution: Various substituted piperidine compounds

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A five-membered heterocyclic amine, structurally similar to piperidine but with different chemical properties.

Piperazine: A six-membered heterocyclic compound with two nitrogen atoms, used in pharmaceuticals and as a chemical intermediate.

Uniqueness of Piperidine, Hydrobromide

piperidine hydrobromide is unique due to its enhanced solubility and stability compared to its free base form. This makes it particularly useful in various applications, including pharmaceuticals and industrial processes .

Activité Biologique

Piperidine hydrobromide, specifically 4-(2-bromoethyl)piperidine hydrobromide, is a derivative of piperidine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula and is primarily utilized as an intermediate in the synthesis of various pharmacologically active compounds.

Chemical Structure and Properties

The structure of piperidine hydrobromide features a six-membered nitrogen-containing ring (piperidine) with a bromoethyl substituent that enhances its reactivity. This modification plays a crucial role in its biological activity, allowing it to interact with various biological targets.

Biological Activities

Piperidine hydrobromide exhibits a range of biological activities, which can be categorized into several key areas:

-

Anticancer Activity :

- Piperidine derivatives have shown promise in the development of anticancer drugs. For instance, certain piperidine analogs have demonstrated inhibitory effects on IKKβ, a kinase involved in NF-κB signaling, which is crucial for cancer cell proliferation and survival. Research indicates that modifications on the piperidine ring can enhance selectivity and potency against specific cancer types, including lung and breast cancers .

-

Neuropharmacological Effects :

- Piperidine compounds have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's. Some derivatives exhibit dual inhibition of cholinesterase and beta-secretase enzymes, which are vital for managing Alzheimer’s disease symptoms . Additionally, studies have highlighted their ability to modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety .

- Antiviral Properties :

Table 1: Summary of Biological Activities of Piperidine Hydrobromide Derivatives

Case Study: Anticancer Activity

A study published in 2023 explored the structure-activity relationship (SAR) of piperidine derivatives against various cancer cell lines. The findings revealed that specific substitutions on the piperidine ring significantly enhanced anticancer activity by improving interactions with target proteins involved in cell signaling pathways. The most potent compounds demonstrated IC50 values in the low micromolar range against multiple cancer types, highlighting their therapeutic potential .

Case Study: Neuropharmacological Applications

In another investigation focused on neurodegenerative diseases, researchers synthesized a series of piperidine derivatives and evaluated their effects on cholinergic activity. The results indicated that certain compounds not only inhibited cholinesterase but also exhibited antioxidant properties, suggesting a multifaceted approach to treating Alzheimer's disease .

Propriétés

IUPAC Name |

piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.BrH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFVJSWBDQUQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161457 | |

| Record name | Piperidine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14066-85-4 | |

| Record name | Piperidine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14066-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.